molecular formula C9H8ClN3O2 B174208 Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 100478-04-4

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Cat. No.: B174208
CAS No.: 100478-04-4
M. Wt: 225.63 g/mol
InChI Key: XIHDSBGJZZFOSZ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a chlorine atom attached at specific positions. It has a molecular weight of 225.63 g/mol and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl ester group can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDSBGJZZFOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=NNC2=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601892
Record name Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100478-04-4
Record name Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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